N-Boc-2-(aminomethyl)pyridine

Description

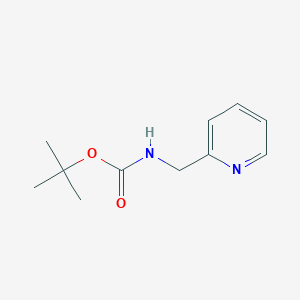

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(pyridin-2-ylmethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-8-9-6-4-5-7-12-9/h4-7H,8H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKVWMMAKYQABGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40476942 | |

| Record name | N-Boc-2-(aminomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134807-28-6 | |

| Record name | N-Boc-2-(aminomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Boc-2-aminomethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Reactivity and Functional Group Interconversions

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, and derivatives of N-Boc-2-(aminomethyl)pyridine are effective coupling partners. mdpi.comtcichemicals.com The Boc protecting group enhances the compound's solubility in organic solvents and ensures the stability of the amine during the reaction. This strategy has been successfully employed in the synthesis of inhibitors for enzymes like Trypanosoma brucei N-myristoyltransferase.

A notable application involves the use of potassium Boc-protected aminomethyltrifluoroborates in Suzuki-Miyaura reactions with various aryl and heteroaryl chlorides. researchgate.netnih.gov This method provides good to excellent yields and offers a direct route for introducing the aminomethyl group. researchgate.net The reaction is generally tolerant of various functional groups, which is a significant advantage over other methods like reductive amination that may require harsh conditions. nih.gov For instance, the coupling of a triflate derivative with N-Boc aminomethyl potassium trifluoroborate proceeded smoothly to yield the desired product in 53% yield, demonstrating a convenient protocol for introducing the aminomethyl group at the C4 position. researchgate.net

The reactivity of these compounds in Suzuki-Miyaura coupling can be influenced by steric hindrance from the Boc group, which can sometimes lead to moderate reactivity. However, the development of related analogues, such as those with a piperazinyl group, has shown to enhance reactivity in couplings with aryl bromides.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-(Boc-aminomethyl)pyridine-4-boronic acid pinacol (B44631) ester | Aryl Halide | Palladium catalyst | Aryl-substituted pyridine (B92270) | - | |

| Potassium Boc-protected aminomethyltrifluoroborate | Aryl/Hetaryl Chlorides | - | Aminomethylated arenes | Good to Excellent | researchgate.netnih.gov |

| Triflate derivative | N-Boc aminomethyl potassium trifluoroborate | - | C4-aminomethylated product | 53% | researchgate.net |

Nucleophilic Substitution Reactions

The aminomethyl group of this compound can act as a nucleophile in substitution reactions. The Boc group is stable under most basic and nucleophilic conditions, allowing for selective reactions at other sites of a molecule. organic-chemistry.org However, the primary amine can be generated by deprotection of the Boc group under acidic conditions. This unprotected amine is then available for nucleophilic attack.

One application involves the synthesis of functionalized monomers. For example, 2-aminomethylpyridine can be reacted with acryloyl chloride in a nucleophilic substitution reaction to form N-(pyridin-2-ylmethyl)acrylamide. scirp.org This monomer can then be polymerized to create materials with potential applications due to the presence of both amide and pyridine functionalities. scirp.org

Furthermore, intramolecular nucleophilic substitution reactions have been utilized in the synthesis of bicyclic compounds like 2-azabicyclo[2.1.1]hexane derivatives. researchgate.net While direct C-H lithiation followed by electrophilic quenching is one approach, alternative strategies rely on these intramolecular cyclizations. researchgate.net

Carbon-Hydrogen (C-H) Functionalization Strategies

Direct C-H functionalization of the pyridine ring is a highly sought-after transformation in organic synthesis as it avoids the need for pre-functionalized starting materials. rsc.org However, the electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom present challenges. rsc.org Despite these difficulties, several strategies have been developed for the C-H functionalization of pyridines, often employing transition metal catalysts. beilstein-journals.org

Recent progress has been made in the directed and undirected C-H functionalization of the pyridine ring at various positions. beilstein-journals.org For instance, palladium-catalyzed decarboxylative ortho-(hetero)arylation of pyridine N-oxides with heteroarylcarboxylic acids has been reported. beilstein-journals.org Another approach involves the use of rare earth metal complexes for the catalytic ortho-C(sp²)–H functionalization of pyridines with both polar imines and nonpolar alkenes. beilstein-journals.org

While specific examples detailing the C-H functionalization of this compound itself are not extensively documented in the provided results, the general principles of pyridine C-H activation are applicable. The aminomethyl group, particularly when the Boc group is present, can act as a directing group to guide the functionalization to a specific position on the pyridine ring.

Derivatization of the Pyridine Ring System

The pyridine ring of this compound is amenable to various derivatization reactions, allowing for the introduction of a wide range of functional groups. This versatility is crucial for the synthesis of complex molecules, including biologically active compounds.

One strategy involves the dearomatization of the pyridine ring. For example, N-acyl 1,2-dihydropyridines, generated from the partial reduction of pyridinium (B92312) salts, can undergo copper(I)-catalyzed protoborylation to yield 3-boryl-tetrahydropyridines in a regio-, diastereo-, and enantioselective manner. nih.gov Another approach is the regioselective 1,4-hydroboration of nonactivated pyridines using a Cu/Fe heterobimetallic catalyst to produce 1,4-dihydropyridine (B1200194) derivatives. nih.gov

Furthermore, the pyridine ring can be functionalized through the introduction of various substituents. For instance, in the development of Aurora-A kinase inhibitors, C7-imidazo[4,5-b]pyridine derivatives were synthesized by introducing pyrrolidine- and piperidine-based substituents. nih.gov This derivatization led to highly potent inhibitors of both Aurora-A and -B kinases. nih.gov The synthesis of such derivatives often involves multi-step sequences, including reactions like azaindole ring formation and silyl/iodo exchange. nih.gov

| Starting Material | Reaction Type | Reagents/Catalyst | Product | Significance | Reference |

|---|---|---|---|---|---|

| N-acyl 1,2-dihydropyridines | Protoborylation | Cu(I) catalyst, bis(pinacolato)diboron | 3-Boryl-tetrahydropyridines | Regio-, diastereo-, and enantioselective synthesis | nih.gov |

| Nonactivated pyridines | 1,4-Hydroboration | Cu/Fe heterobimetallic catalyst, pinacolborane | 1,4-Dihydropyridine derivatives | Access to valuable dihydropyridine (B1217469) derivatives | nih.gov |

| C7-Imidazo[4,5-b]pyridine | Substitution | Pyrrolidine (B122466)/Piperidine | C7-derivatized imidazo[4,5-b]pyridines | Potent Aurora kinase inhibitors | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

Proton (¹H) NMR Studies

A ¹H NMR spectrum of N-Boc-2-(aminomethyl)pyridine would be expected to show distinct signals for the protons of the pyridine (B92270) ring, the aminomethyl bridge, and the tert-butoxycarbonyl (Boc) protecting group. The chemical shifts (δ) of the pyridine protons would provide insight into the electronic effects of the substituents. The multiplicity of these signals (singlet, doublet, triplet, etc.) would reveal the coupling between adjacent protons. The integration of these signals would correspond to the number of protons in each unique chemical environment. A broad singlet would also be anticipated for the N-H proton of the carbamate (B1207046).

Carbon-13 (¹³C) NMR Studies

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. Distinct signals would be expected for each unique carbon atom, including the carbons of the pyridine ring, the methylene (B1212753) carbon of the aminomethyl group, the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group. The chemical shifts of these carbons would be indicative of their local electronic environment.

Two-Dimensional NMR Techniques

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguously assigning the proton and carbon signals. A COSY spectrum would reveal the correlation between coupled protons, helping to trace the connectivity within the pyridine ring. An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbon atoms, confirming the assignments made from the 1D spectra.

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show a characteristic N-H stretching vibration for the carbamate group, typically in the region of 3300-3500 cm⁻¹. A strong carbonyl (C=O) stretching band from the Boc group would be prominent around 1680-1700 cm⁻¹. C-H stretching and bending vibrations for the pyridine ring and the aliphatic groups, as well as C-N and C-O stretching vibrations, would also be present. Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the aromatic ring system.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands characteristic of the pyridine ring. These π to π* and n to π* transitions would be influenced by the aminomethyl and Boc substituents. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) would be key parameters obtained from this analysis.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would confirm the molecular weight. Common fragmentation patterns would likely involve the loss of the tert-butyl group or the entire Boc group, leading to characteristic fragment ions that would further support the proposed structure.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. ias.ac.innih.gov Methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), are commonly employed to calculate the molecule's ground state energy, electron density, and other quantum chemical parameters. researchgate.net For N-Boc-2-(aminomethyl)pyridine, DFT calculations would elucidate its structural and electronic character.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. nih.gov For a flexible molecule like this compound, which contains rotatable bonds, a conformational analysis is crucial. This involves scanning the potential energy surface by systematically rotating key dihedral angles to identify all stable conformers and determine their relative energies. researchgate.net

For instance, in a study of the related N,N-Di-tert-butoxycarbonyl (Boc)-2-amino pyridine (B92270), a potential energy surface scan confirmed the most stable conformer. researchgate.net A similar analysis for this compound would reveal its preferred spatial orientation, which is critical for its interaction with other molecules. The table below shows representative optimized geometrical parameters for the isomer N-tert-butoxycarbonyl (Boc)-3-aminomethyl pyridine (NBAMP), illustrating the type of data obtained from DFT geometry optimization. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for N-tert-butoxycarbonyl (Boc)-3-aminomethyl pyridine (Illustrative) (Data derived from studies on a related isomer)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length (Å) | C-N (Pyridine Ring) | ~1.34 Å |

| Bond Length (Å) | C-C (Pyridine Ring) | ~1.39 Å |

| Bond Length (Å) | C-N (Amide) | ~1.37 Å |

| Bond Length (Å) | C=O (Amide) | ~1.23 Å |

| Bond Angle (°) | C-N-C (Pyridine Ring) | ~117° |

| Bond Angle (°) | N-C-C (Amide Linker) | ~110° |

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nih.govnih.gov

A small energy gap suggests that the molecule can be easily excited and is generally more reactive. nih.gov For this compound, the HOMO is expected to be located primarily on the electron-rich pyridine ring and the amide nitrogen, while the LUMO would be distributed over the pyridine ring's π* anti-bonding orbitals. Analysis of these orbitals helps predict the molecule's charge transfer properties. researchgate.net

Table 2: Frontier Molecular Orbital Energies for N-tert-butoxycarbonyl (Boc)-3-aminomethyl pyridine (Illustrative) (Data derived from studies on a related isomer) researchgate.net

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -0.5 |

| HOMO-LUMO Energy Gap (ΔE) | 6.0 |

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. nih.gov The calculated frequencies correspond to specific vibrational modes, such as stretching, bending, and wagging of chemical bonds. To accurately assign these theoretical frequencies to experimental spectral bands, a Potential Energy Distribution (PED) analysis is performed. researchgate.net PED quantifies the contribution of each internal coordinate (like a specific bond stretch or angle bend) to a given vibrational mode. This allows for a detailed and unambiguous assignment of the entire vibrational spectrum of this compound.

The Gauge-Independent Atomic Orbital (GIAO) method is a reliable quantum chemical approach for calculating the NMR chemical shifts (¹H and ¹³C) of molecules. worktribe.comrsc.org By predicting the magnetic shielding tensors for each nucleus, the GIAO method provides theoretical NMR spectra that can be compared with experimental data to confirm the molecular structure. researchgate.net Such calculations for this compound would be invaluable for assigning its complex NMR spectrum, especially for distinguishing it from its isomers. Theoretical shifts are often calculated in a solvent like DMSO to mimic experimental conditions. researchgate.net

Table 3: Calculated ¹³C NMR Chemical Shifts (GIAO) for N-tert-butoxycarbonyl (Boc)-3-aminomethyl pyridine (Illustrative) (Data derived from studies on a related isomer) researchgate.net

| Atom | Calculated Chemical Shift (ppm) |

|---|---|

| Pyridine C2 | ~149 |

| Pyridine C4 | ~150 |

| Pyridine C6 | ~123 |

| C=O (Boc) | ~156 |

| Quaternary C (Boc) | ~79 |

| CH₃ (Boc) | ~28 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. tandfonline.com It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions. Typically, red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor areas (positive potential), which are favorable for nucleophilic attack. Green represents neutral potential. researchgate.net

For this compound, the MEP surface would show a strong negative potential around the pyridine nitrogen atom and the carbonyl oxygen of the Boc group, identifying them as primary sites for electrophilic interaction. Conversely, a positive potential would be expected around the amide proton (N-H), highlighting its acidic character. researchgate.netresearchgate.net

Fukui Function and Reactivity Site Prediction

Fukui functions are reactivity descriptors derived from DFT that identify the most reactive sites within a molecule with respect to nucleophilic, electrophilic, and radical attacks. tandfonline.com By analyzing the change in electron density upon the addition or removal of an electron, the Fukui function pinpoints specific atoms that are most likely to participate in a chemical reaction. researchgate.net This analysis provides a more quantitative measure of local reactivity than MEP surfaces alone. For this compound, this method would precisely identify which atoms on the pyridine ring and the side chain are most susceptible to different types of chemical attack, offering guidance for synthetic modifications. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

A thorough search of scientific databases reveals a notable absence of specific Natural Bond Orbital (NBO) analysis for this compound. NBO analysis is a powerful computational method used to study charge transfer, hyperconjugative interactions, and the nature of bonding within a molecule. This analysis provides deep insights into the stability of molecular conformations and the electronic delocalization between donor (Lewis-type) and acceptor (non-Lewis-type) orbitals.

For this compound, an NBO analysis would be instrumental in quantifying the interactions between the lone pairs of the pyridine nitrogen and the aminomethyl nitrogen with the various orbitals of the tert-butoxycarbonyl (Boc) protecting group and the pyridine ring. Such an analysis could elucidate the electronic factors governing the compound's conformational preferences and reactivity. However, at present, no published studies appear to have undertaken this specific computational investigation for this molecule.

Molecular Docking Studies in Biological Contexts

Similarly, specific molecular docking studies focusing solely on this compound as the primary ligand are not readily found in the literature. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme.

While derivatives of this compound are synthesized and their biological activities are evaluated, the docking studies reported in the literature are performed on the final, more complex molecules rather than on the this compound intermediate itself. For instance, aminomethyl-pyridine scaffolds are explored as inhibitors for targets like dipeptidyl peptidase-4 (DPP-4), but the computational docking simulations are conducted with the elaborated final inhibitors, not the simple Boc-protected precursor. Therefore, there is a lack of data on the predictive binding modes and affinities of this compound in various biological contexts.

Applications in Catalysis and Asymmetric Synthesis

Asymmetric Synthesis and Stereocontrol

The chiral nature of many derivatives of N-Boc-2-(aminomethyl)pyridine, or the ability to introduce chirality into its structure, makes it a valuable tool in asymmetric synthesis for controlling the stereochemical outcome of reactions.

This compound and related structures can serve as chiral auxiliaries, which are stereogenic groups temporarily incorporated into a prochiral substrate to direct the stereoselective formation of a new stereocenter.

An example of this application is seen in the synthesis of the LTB4 inhibitor, Ontazolast. researchgate.net In this synthesis, an intermediate imine is formed by the condensation of a keto alcohol with 2-(aminomethyl)pyridine. researchgate.net Subsequent alkylation of this imine proceeds with a high degree of chirality transfer. researchgate.net The chiral auxiliary is then cleaved to yield the desired amine building block with very high enantiomeric excess. researchgate.net

This approach highlights the utility of the 2-(aminomethyl)pyridine moiety in guiding stereoselective transformations, a key strategy in the synthesis of enantiomerically pure pharmaceutical compounds.

Development of Chiral Organocatalysts (e.g., Pyrrolidine-based analogs)

The N-Boc-protected aminomethyl scaffold, particularly in its pyrrolidine (B122466) form, serves as a cornerstone for the synthesis of a diverse array of chiral organocatalysts. The commercial availability of precursors like (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate facilitates the development of these catalysts. nih.govbeilstein-journals.org Researchers have successfully synthesized various classes of organocatalysts by modifying this foundational structure.

A notable class includes pyrrolidine-based chiral pyridinium (B92312) ionic liquids. These catalysts are prepared in high yields through a few synthetic steps, starting from commercially available (S)-(2-aminomethyl)-1-N-Boc-pyrrolidine. researchgate.netmdpi.com These ionic liquids have proven to be efficient and recyclable organocatalysts for asymmetric Michael additions of ketones to nitroolefins, demonstrating high yields and stereoselectivities. researchgate.net

Another significant development is the creation of bifunctional thiourea (B124793) organocatalysts. For instance, a fluorous (S)-pyrrolidine-thiourea catalyst was synthesized by condensing 4-(perfluorooctyl)aniline (B1587548) with phenyl chlorothioformate, followed by substitution with (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate and subsequent deprotection of the Boc group. nih.gov This catalyst has shown good activity and enantioselectivity in the direct α-chlorination of aldehydes. nih.gov Similarly, bifunctional N-sulfinylureas and thioureas incorporating a pyrrolidine unit have been synthesized and evaluated in Michael additions, with the N-sulfinylurea catalyst generally showing higher efficiency. beilstein-journals.org

The versatility of the N-Boc-aminomethyl pyrrolidine scaffold is further highlighted by its use in creating prolinamide-based catalysts. mdpi.comnih.gov For example, prolinamides containing trifluoromethylsulfonamido groups have been prepared and used in Michael additions of aldehydes to β-nitroalkenes. nih.gov The synthesis involves a multi-step sequence including reductive amination, hydrogenolysis, sulfonamide formation, Boc deprotection, and final coupling with N-Boc-proline. mdpi.comnih.gov

These examples underscore the modularity of the this compound and its pyrrolidine analogs as starting materials, enabling the rational design and synthesis of a wide range of chiral organocatalysts tailored for specific asymmetric transformations.

Enantioselective Reductive Amination and Hydrogenation

Derivatives of this compound are instrumental in the field of enantioselective synthesis of chiral amines, primarily through asymmetric hydrogenation and reductive amination. researchgate.netnih.gov Chiral amines are crucial building blocks in the pharmaceutical and fine chemical industries. rsc.org

Asymmetric hydrogenation of imines is a direct and efficient method for producing chiral amines. acs.org While N-aryl ketimines have been successfully hydrogenated with high enantioselectivity, N-alkyl ketimines present a greater challenge due to catalyst deactivation by the more basic and nucleophilic N-alkyl amine products. nih.govacs.org Strategies to overcome this include the in-situ protection of the product amine, for instance, by adding di-tert-butyl dicarbonate (B1257347) (Boc₂O) to the reaction mixture. nih.gov

A pertinent example is the asymmetric hydrogenation of 1-(N-Boc-aminomethyl)-3-phenylisoquinoline. Using an iridium catalyst with a bisphosphine ligand, the corresponding cis-diamine derivative was obtained in 71% yield, with a 9:1 diastereomeric ratio and 90% enantiomeric excess (ee). rsc.org This demonstrates the potential of catalysts to effectively control stereochemistry in the hydrogenation of complex substrates containing the aminomethyl moiety.

Reductive amination, which involves the condensation of a carbonyl compound with an amine followed by the reduction of the resulting imine, is another powerful tool for chiral amine synthesis. researchgate.netrsc.org Catalytic asymmetric reductive amination can be achieved using chiral catalysts. For example, an iridium-catalyzed tandem intermolecular reductive amination/asymmetric hydrogenation of 2-quinoline carbaldehydes with anilines has been developed to produce a range of sterically diverse chiral diamines with high yields and excellent enantioselectivity. acs.org Metal-free hydrogenation methods, employing chiral Brønsted acids, have also been developed for the enantioselective reduction of imines formed in situ. acs.org

The table below summarizes the performance of a catalyst in a relevant enantioselective hydrogenation reaction.

| Substrate | Catalyst System | Product | Yield | dr | ee | Reference |

| 1-(N-Boc-aminomethyl)-3-phenylisoquinoline | [Ir(cod)Cl]₂ / bisphosphine ligand 533 | cis-1-(N-Boc-aminomethyl)-3-phenyl-1,2,3,4-tetrahydroisoquinoline | 71% | 9:1 | 90% | rsc.org |

Diastereoselective Control in Chemical Transformations

The rigid, chiral scaffold provided by derivatives of this compound is highly effective in exerting diastereoselective control in various chemical reactions. This control is crucial for the synthesis of complex molecules with multiple stereocenters.

Organocatalysts derived from (S)-(2-aminomethyl)-1-N-Boc-pyrrolidine have demonstrated excellent diastereoselectivity in asymmetric Michael additions. researchgate.net For example, chiral pyridinium ionic liquid catalysts promote the reaction of ketones with nitroolefins to afford products with high diastereoselectivities, achieving syn/anti ratios of up to >99:1. researchgate.net The specific counter-anion of the ionic liquid can influence both the yield and the stereoselectivity of the reaction. researchgate.net

The principle of using chiral auxiliaries to direct stereochemistry is also evident in the diastereoselective alkylation of bicyclic systems derived from related amino acids like isoserine. nih.gov By converting the amino acid into a rigid, fused oxazolidine-oxazolidinone scaffold, alkylation at the α-position proceeds with high diastereoselectivity. nih.gov For instance, the alkylation of such a scaffold with various electrophiles like methyl iodide and benzyl (B1604629) iodide resulted in diastereomeric ratios ranging from 80:20 to 87:13. nih.gov This strategy highlights how a chiral template can effectively shield one face of a reactive intermediate, directing the approach of the electrophile.

Furthermore, stereocontrolled nucleophilic additions to chiral 3,4-dihydro-2H-pyrroline N-oxides, which can be considered related cyclic imine systems, provide another example of diastereoselective control. The addition of organolithium reagents to these nitrones occurs with high anti-selectivity, leading to the formation of hydroxylamines with a specific stereochemistry. researchgate.net This inherent facial bias of the chiral cyclic system dictates the stereochemical outcome of the addition.

The table below presents data on diastereoselective alkylation of a chiral scaffold.

| Electrophile | Yield | Diastereomeric Ratio (dr) | Reference |

| Methyl iodide | 95% | 83:17 | nih.gov |

| Ethyl triflate | 92% | 85:15 | nih.gov |

| Benzyl iodide | 91% | 80:20 | nih.gov |

| Allyl iodide | 93% | 87:13 | nih.gov |

Catalytic Mechanism Elucidation

Understanding the catalytic mechanism is paramount for optimizing existing catalysts and designing new, more efficient ones. For catalysts derived from this compound and its analogs, a combination of experimental studies, computational modeling, and structural analysis has provided significant insights into their mode of action. nih.govnih.govrsc.org

A common feature in the mechanism of many bifunctional organocatalysts derived from these scaffolds is the simultaneous activation of both the nucleophile and the electrophile through non-covalent interactions, such as hydrogen bonding. rsc.org For example, in the α-chlorination of aldehydes catalyzed by a pyrrolidine-thiourea bifunctional catalyst, a plausible transition state involves the thiourea moiety activating the N-chlorosuccinimide (NCS) electrophile via hydrogen bonds, while the secondary amine of the pyrrolidine ring forms an enamine with the aldehyde nucleophile. nih.govrsc.org This dual activation within a single catalytic entity organizes the transition state and facilitates the stereoselective bond formation. rsc.org

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to visualize transition state structures. For prolinamide sulfonamide catalysts, calculations have revealed an intramolecular hydrogen bond between the sulfonamide NH and the prolinamide carbonyl group. nih.gov This interaction is believed to lock the conformation of the proline ring, which in turn influences the stereochemical outcome of the reaction. nih.gov

In transition metal catalysis, mechanistic investigations often focus on elucidating the catalytic cycle. For an iridium-catalyzed asymmetric ring-opening of N-Boc-azabenzonorbornadienes, a proposed mechanism begins with the coordination of the chiral ligand and the iridium precursor to form the active catalyst. rsc.org This is followed by coordination to the substrate and the nucleophile, an intramolecular addition step, and finally a β-elimination to release the product and regenerate the catalyst. rsc.org Similarly, for the asymmetric transfer hydrogenation of imines, experimental and computational studies support a pathway involving an iridium alkoxide as the key reducing species. researchgate.net

These mechanistic studies, which combine empirical observations with theoretical models, are crucial for rationalizing the high levels of stereocontrol achieved with these catalytic systems and for guiding future catalyst development. nih.gov

Emerging Applications in Pharmaceutical and Materials Science

Role as a Pharmaceutical Intermediate and Building Block in Drug Discovery

The utility of N-Boc-2-(aminomethyl)pyridine as a foundational element in drug discovery is multifaceted. Its pyridine (B92270) core is a common feature in many biologically active compounds, and the aminomethyl side chain offers a reactive site for further molecular elaboration. scielo.org.mx This combination allows chemists to systematically build and modify potential drug candidates.

A significant application of aminomethylpyridine derivatives is in the creation of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of drugs used to manage type 2 diabetes. acs.orggoogle.comnih.gov DPP-4 is a serine protease that deactivates incretin (B1656795) hormones responsible for regulating glucose homeostasis. acs.org By inhibiting this enzyme, the levels of these beneficial hormones are increased. google.com

Researchers have designed and synthesized novel series of aminomethyl-pyridines that show potent inhibitory activity against DPP-4. acs.orgnih.gov Through optimization of the aminomethylpyridine scaffold, compounds with inhibitory concentrations (IC50) in the nanomolar range have been developed. acs.org For instance, certain 5-aminomethyl-pyridine derivatives have demonstrated high potency and selectivity for DPP-4 over the related enzyme DPP-8. acs.orgnih.gov One such compound, 5-aminomethyl-4-(2,4-dichlorophenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide, exhibited an IC50 of 10 nM for DPP-4 and 6600 nM for DPP-8, showcasing excellent selectivity. acs.orgnih.gov Another study identified 5-Aminomethyl-6-(2,4-dichlorophenyl)-4-[(1H-1,2,4-triazol-1-yl)methyl]pyridine-2-carboxylic acid as a potent and selective DPP4 inhibitor with an IC50 of 0.57 nM. nih.gov

| Compound Class | Example Compound | Target | IC50 Value | Selectivity (DPP-8/DPP-4) |

| 5-Aminomethyl-pyridines | 5-aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide | DPP-4 | 10 nM | 660-fold |

| Pyridine-based derivatives | 5-Aminomethyl-6-(2,4-dichlorophenyl)-4-[(1H-1,2,4-triazol-1-yl)methyl]pyridine-2-carboxylic acid | DPP-4 | 0.57 nM | 238-fold |

The pyridine ring system is a valuable scaffold in the design of new anticancer agents. scielo.br this compound serves as a key intermediate in the synthesis of compounds with potential cytotoxic activity. For example, macrocyclic pyridyl polyoxazoles have been developed as G-quadruplex ligands with antitumor properties. In the synthesis of these complex molecules, a basic side-chain can be attached to the pyridine ring, a process that can involve intermediates derived from Boc-protected aminopyridines.

Furthermore, dihydroquinazoline-2(1H)-one derivatives have been synthesized using 2-(aminomethyl)pyridine as a building block and evaluated for their anticancer activity against various cell lines, including human liver (HepG-2), ovarian (A2780), and breast cancer (MDA-MB-231) cells. Certain analogs showed promising inhibitory concentrations, highlighting the utility of the aminomethylpyridine moiety in constructing novel chemotherapeutics. Studies on N,N-Di-tert-butoxycarbonyl (Boc)-2-amino pyridine have also suggested its potential as an inhibitor against epidermal growth factor receptor (EGFR), a protein linked to lung cancer.

| Scaffold/Compound Class | Example Application | Target/Activity |

| Macrocyclic Pyridyl Polyoxazoles | G-quadruplex ligands | Antitumor agents, selective stabilization of G-quadruplex DNA/RNA. |

| Dihydroquinazoline-2(1H)-ones | Derivatives tested on cancer cell lines | Cytotoxic activity against HepG-2, A2780, and MDA-MB-231 cells. |

| N,N-Di-tert-butoxycarbonyl (Boc)-2-amino pyridine | Molecular docking studies | Potential inhibitor for Epidermal Growth Factor Receptor (EGFR) in lung cancer. |

The versatility of this compound extends to the development of a wide range of enzyme inhibitors and other bioactive molecules. scielo.org.mx Its structure is a key component in the synthesis of new pyrimidine (B1678525) and pyridine derivatives designed as multitarget cholinesterase inhibitors for potential use in Alzheimer's disease. In these designs, the aminomethylpyridine unit can be part of a larger structure intended to interact with the enzymatic pocket of cholinesterases.

The general applicability of the aminomethylpyridine scaffold is also seen in the synthesis of checkpoint kinase 1 (CHK1) inhibitors, where a 2-(aminomethyl)morpholine (B111239) group, a related structure, was incorporated into the design. The development of such inhibitors showcases how the core aminomethylpyridine structure can be modified and integrated into larger, more complex molecules to target specific enzymes involved in disease pathways.

This compound and its derivatives are crucial for synthesizing ligands that target specific cellular receptors, such as the Cannabinoid Receptor 2 (CB2). The CB2 receptor is a promising therapeutic target for treating pain and inflammatory disorders without the psychoactive side effects associated with the CB1 receptor. nih.gov

Researchers have successfully replaced a phenyl ring with a pyridine ring in known cannabinoid receptor ligands to create a new series of potent and selective CB2 agonists. The synthesis of these novel pyridine derivatives often involves aminomethylpyridine building blocks. For example, 2,2-dimethyl-N-(5-methyl-4-(morpholinomethyl)pyridin-2-yl)butanamide was identified as a potent CB2 agonist with efficacy in a rat model of neuropathic pain. The synthesis of such compounds highlights the strategic use of the aminomethylpyridine scaffold to achieve desired receptor affinity and selectivity. acs.org

| Compound | Target Receptor | Key Finding |

| 2,2-dimethyl-N-(5-methyl-4-(morpholinomethyl)pyridin-2-yl)butanamide | Cannabinoid Receptor 2 (CB2) | Identified as a potent and selective CB2 agonist with in vivo efficacy in a rat model of neuropathic pain. |

| Carbazole and γ-carboline derivatives | Cannabinoid Receptors (CB1/CB2) | Optimization led to the discovery of both non-selective and CB2-selective agonists for pain treatment. acs.org |

Supramolecular Chemistry and Advanced Materials

Beyond pharmaceuticals, this compound is finding applications in materials science, particularly in the field of supramolecular chemistry. This area focuses on creating large, well-organized structures from smaller molecular components through non-covalent interactions.

The structure of this compound and its isomers is well-suited for the design of complex supramolecular architectures. It has been used in the synthesis of macrocycles, which are large ring-shaped molecules capable of acting as hosts for smaller guest molecules. For example, a 26-membered N-Boc-protected macrocycle was synthesized in high yield without the need for high-dilution conditions, a significant practical advantage. The efficiency of this macrocyclization is attributed to templating effects from intramolecular hydrogen bonds and anion interactions, which help the precursor molecule adopt the correct shape for ring formation.

In another application, a related isomer, 4-(Boc-aminomethyl)pyridine, was used as one of two components to create a quasi-solid-state electrolyte gel for use in dye-sensitized solar cells. This gelator system demonstrates how aminomethylpyridine derivatives can be used to construct functional materials with advanced properties, offering an alternative to liquid electrolytes and reducing risks like leakage.

Self-Assembly Processes and Molecular Recognition

The pyridine moiety is frequently utilized in the design of complex molecular architectures due to its ability to participate in hydrogen bonding and act as a ligand for metal ions. sigmaaldrich.com This capability allows it to direct the assembly of molecules into specific arrangements, such as helices, sheets, and capsules. For instance, research on aromatic oligoamide foldamers has demonstrated that incorporating pyridine-like units can induce well-ordered helical structures in aqueous solutions, driven by hydrophobic effects and specific folding patterns. uni-muenchen.de These helical structures can form cavities capable of recognizing and binding guest molecules, a fundamental aspect of molecular recognition. uni-muenchen.de

Molecular recognition is central to biological processes and advanced materials applications. The design of molecules that can selectively bind to specific targets, such as enzymes or ions, is a major goal in medicinal chemistry. Aminomethyl-pyridines have been investigated as inhibitors of enzymes like dipeptidyl peptidase IV (DPP-4), where the primary amine and pyridine ring are crucial for binding to the enzyme's active site. nih.gov The Boc-protecting group in this compound allows for controlled, stepwise synthesis, enabling the precise placement of the critical aminomethyl group in the final inhibitor structure. acs.orgbeilstein-journals.org

In materials science, self-assembly driven by pyridine-containing molecules has led to the development of functional materials. A notable example involves a related isomer, 4-(Boc-aminomethyl)pyridine, which has been used as a gelator in a two-component system to create quasi-solid-state electrolytes for dye-sensitized solar cells. nih.gov The self-assembly of the gelator molecules forms a fibrous network that immobilizes the liquid electrolyte, enhancing the stability and safety of the solar cell without significant loss of efficiency. nih.gov This application highlights how the principles of molecular self-assembly, enabled by molecules of this class, can be harnessed to create advanced energy materials.

The ability to form mechanically interlocked structures like rotaxanes is another key area of self-assembly. Template-directed synthesis, often employing pyridine derivatives, allows for the efficient "clipping" of macrocycles onto a dumbbell-shaped axle, driven by molecular recognition between the components. nih.gov The pyridine units play a crucial role in orchestrating this assembly through a series of non-covalent interactions. nih.gov

| Phenomenon | Key Interacting Groups | Resulting Structure/Application | Relevant Research Context |

|---|---|---|---|

| Foldamer Formation | Pyridine Ring, Amide Bonds | Helical Capsules with Guest-Binding Cavities | Aromatic oligoamide foldamers demonstrating molecular recognition. uni-muenchen.de |

| Enzyme Inhibition | Primary Amine, Pyridine Ring | Selective Binding to Enzyme Active Sites (e.g., DPP-4) | Design of novel aminomethyl-pyridine inhibitors for diabetes treatment. nih.gov |

| Organogel Formation | Amide Groups, Pyridine | Quasi-Solid-State Electrolytes for Solar Cells | Two-component gel system using 4-(Boc-aminomethyl)pyridine. nih.gov |

| Template-Directed Synthesis | Pyridine Aldehyde, Amine Groups | Mechanically Interlocked Molecules (Rotaxanes) | Efficient, thermodynamically controlled synthesis of complex architectures. nih.gov |

Applications in Agrochemical and Fine Chemical Synthesis

This compound is a versatile building block in the synthesis of complex organic molecules, finding significant use in the agrochemical and fine chemical industries. cymitquimica.comalhamchemicals.com Its utility stems from the presence of two key functional regions: the pyridine ring, which is a common scaffold in bioactive compounds, and the Boc-protected aminomethyl group, which allows for sequential and controlled chemical transformations. cymitquimica.com

In organic synthesis, protecting groups are essential for preventing unwanted side reactions at a reactive site while modifications are made elsewhere in the molecule. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines because it is stable under many reaction conditions but can be removed easily under acidic conditions. acs.orgcymitquimica.com This allows the nucleophilic aminomethyl group to be unmasked at a specific point in a synthetic sequence, enabling its reaction to form a new bond.

The pyridine core itself is a privileged structure in medicinal and agrochemical chemistry, appearing in numerous herbicides, pesticides, and pharmaceuticals. sigmaaldrich.comalhamchemicals.com Halogenated pyridines, for example, are valuable starting materials for cross-coupling reactions like the Suzuki-Miyaura reaction, which are fundamental for constructing complex molecular frameworks. sigmaaldrich.com this compound serves as a precursor to a wide array of substituted pyridine derivatives. pubcompare.ai

The synthesis of fine chemicals—pure, single substances produced in limited quantities for specialized applications—often requires multi-step procedures where building blocks like this compound are indispensable. alhamchemicals.com It can be used to introduce the 2-(aminomethyl)pyridine motif into larger molecules, which may be active pharmaceutical ingredients (APIs) or key intermediates in their production. acs.org For instance, derivatives of 2-aminomethyl pyridine are used in the development of novel nitrogen-containing heterocyclic compounds with potential applications in drug design. pubcompare.ai

| Industry Sector | Role of this compound | Key Chemical Features Utilized | Example Application Area |

|---|---|---|---|

| Agrochemicals | Intermediate/Building Block | Pyridine scaffold, protected amine for late-stage functionalization. | Synthesis of selective herbicides and pesticides. alhamchemicals.com |

| Pharmaceuticals | Precursor to APIs and complex intermediates. | Boc-protected amine for controlled synthesis; pyridine for molecular recognition. | Development of enzyme inhibitors and receptor antagonists. sigmaaldrich.comacs.org |

| Fine Chemicals | Versatile synthetic intermediate. | Stable under various reaction conditions, allowing for multi-step synthesis. | Creation of core building blocks for specialty chemicals. cymitquimica.comalhamchemicals.com |

| Materials Science | Monomer/Functional Component Precursor | Pyridine ring for electronic properties and coordination. | Synthesis of functional polymers and advanced materials. pubcompare.ai |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Boc-2-(aminomethyl)pyridine, and how can reaction efficiency be optimized?

- Methodology : The Boc (tert-butoxycarbonyl) group is commonly introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like DMAP or triethylamine. For example, 2-(aminomethyl)pyridine can be protected under anhydrous conditions in dichloromethane or THF at 0–25°C. Optimization involves monitoring pH (to avoid premature deprotection) and using stoichiometric excess of Boc anhydride (1.2–1.5 equiv) .

- Validation : Reaction progress can be tracked via TLC (Rf ~0.5 in ethyl acetate/hexane) or NMR (disappearance of NH2 signals at δ 1.5–2.0 ppm and appearance of Boc tert-butyl signals at δ 1.4 ppm) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodology : Column chromatography (silica gel, ethyl acetate/hexane gradient) is standard. Recrystallization from ethanol/water or tert-butyl methyl ether can improve purity. For scale-up, flash chromatography or centrifugal partition chromatography may reduce solvent use .

- Purity Assessment : HPLC (C18 column, acetonitrile/water) with UV detection at 254 nm ensures >95% purity. Residual solvents are quantified via GC-MS .

Q. How can this compound be characterized structurally and functionally?

- Techniques :

- NMR : ¹H/¹³C NMR confirms Boc protection (e.g., tert-butyl at δ 1.4 ppm; pyridine protons at δ 7.2–8.5 ppm) .

- IR : Bands at ~1680–1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate the Boc group .

- X-ray Crystallography : Used for absolute configuration determination, as demonstrated in analogous Mn(II) thiocyanate complexes with aminomethylpyridine ligands .

Q. What safety protocols are critical when handling this compound?

- Guidance : Use PPE (gloves, goggles) in a fume hood. Avoid inhalation/contact with skin, as pyridine derivatives can be irritants. Store at 2–8°C under nitrogen to prevent moisture-induced degradation. Spills should be neutralized with sodium bicarbonate and absorbed in vermiculite .

Advanced Research Questions

Q. How does this compound behave under thermal or acidic/basic conditions?

- Thermal Stability : TG-DTA analysis (e.g., heating at 10°C/min in nitrogen) shows decomposition onset at ~200°C. The Boc group is cleaved under strong acids (e.g., TFA) or prolonged exposure to HCl, releasing CO2 and tert-butanol .

- pH Sensitivity : Stability in aqueous buffers (pH 2–12) can be monitored via UV-Vis spectroscopy. Boc deprotection occurs rapidly below pH 3 (e.g., in 1M HCl) .

Q. What coordination chemistry applications exist for this compound derivatives?

- Metal Complexation : The deprotected amine binds to transition metals (e.g., Mn, Zn) in octahedral geometries. IR and magnetic susceptibility studies confirm ligand field effects. For example, Mn(II) complexes with 3-(aminomethyl)pyridine show N–H∙∙∙S hydrogen bonding, enhancing structural stability .

- Imaging Probes : Derivatives like EDTA bisamide-4-(aminomethyl)pyridine exhibit MRI relaxivity (e.g., R1 = 3.5 mM⁻¹s⁻¹ for Mn²⁺) and optical properties, validated via potentiometric titrations and spectrophotometry .

Q. How can stereochemical outcomes be controlled in reactions involving this compound?

- Dynamic Kinetic Resolution : Chiral ligands (e.g., (R)-BINAP) with palladium catalysts enable enantioselective synthesis of piperidine derivatives. Reaction monitoring via chiral HPLC (e.g., Chiralpak IA column) ensures >90% ee .

- Computational Modeling : DFT studies (B3LYP/6-31G*) predict transition states and regioselectivity in nucleophilic substitutions, guiding solvent/base selection .

Q. What contradictions exist in the literature regarding the reactivity of this compound?

- Case Study : Conflicting reports on Boc deprotection efficiency (TFA vs. HCl). Systematic comparison shows TFA (20% in DCM, 1 hr) achieves >95% deprotection, while HCl (4M in dioxane) requires 12–24 hrs due to slower kinetics .

- Resolution : Controlled experiments with real-time NMR or in-situ IR spectroscopy clarify mechanistic pathways .

Q. How does this compound compare to analogs (e.g., 2-aminopyridine, 2-(2-aminoethyl)pyridine) in catalysis or bioactivity?

- Catalysis : The Boc group reduces basicity (pKa ~8.5 vs. ~10.5 for unprotected analogs), altering nucleophilicity in Pd-catalyzed cross-couplings. Turnover numbers (TON) decrease by ~20% but selectivity improves .

- Bioactivity : Boc protection masks the amine, reducing antimicrobial activity (e.g., MIC >500 µM vs. 50 µM for unprotected analogs) but enhancing blood-brain barrier penetration in CNS drug candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.